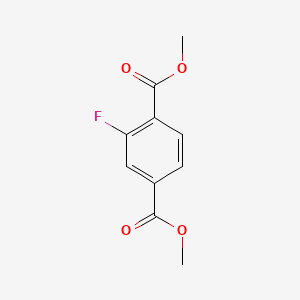

Dimethyl 2-fluoroterephthalate

Descripción

Contextualization within Fluorinated Aromatic Compounds Research

The introduction of fluorine atoms into aromatic compounds is a cornerstone of modern organic chemistry, profoundly influencing the parent molecule's properties. numberanalytics.com Fluorination can enhance thermal stability, lipophilicity, and resistance to oxidation. numberanalytics.commdpi.com These altered characteristics make fluorinated aromatics highly valuable in diverse fields, including pharmaceuticals, agrochemicals, and materials science. numberanalytics.comnumberanalytics.com Research in this area is dynamic, with a continuous drive to develop more efficient, selective, and environmentally sustainable fluorination methods. numberanalytics.com Recent advancements include photocatalytic and electrochemical techniques, which offer milder reaction conditions compared to traditional methods that often require harsh reagents. numberanalytics.commdpi.com Dimethyl 2-fluoroterephthalate serves as a prime example of a fluorinated aromatic compound, embodying the structural features that are actively explored in this research domain. The presence of the fluorine atom on the benzene (B151609) ring significantly impacts the electronic nature and reactivity of the molecule. numberanalytics.com

Significance as a Key Intermediate in Advanced Chemical Synthesis

Chemical intermediates are compounds that are not the final product but are crucial stepping stones in a reaction sequence. this compound is a key intermediate, particularly in the synthesis of high-performance polymers and specialized organic molecules. chembk.com Its bifunctional nature, with two ester groups, allows it to be readily incorporated into polymer chains through polycondensation reactions. The fluorine atom acts as a valuable modification, imparting unique properties to the resulting materials. acs.org For instance, it can be hydrolyzed to 2-fluoroterephthalic acid, a monomer used in the synthesis of metal-organic frameworks (MOFs) and fluorinated polyesters. rsc.orgacs.org The controlled introduction of fluorine via this intermediate allows for the fine-tuning of material properties like thermal stability and chemical resistance. acs.org

Overview of Current Research Trajectories

Current research involving this compound is primarily concentrated in the field of materials science. Scientists are actively investigating its use in creating novel polymers with enhanced characteristics. researchgate.netnih.govsemanticscholar.org A significant area of exploration is its application in the development of high-performance polyesters and polyamides. nih.govswaminathansivaram.in The inclusion of the fluorine atom can lead to materials with improved thermal stability, desirable optical properties, and specific gas barrier capabilities. chembk.comswaminathansivaram.in Another research avenue is its use as a precursor for anode materials in sodium-ion batteries, where fluorination has been shown to alter electrochemical performance. acs.org Furthermore, its derivatives are being explored in the construction of metal-organic frameworks, which have potential applications in gas storage and catalysis. rsc.org

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₉FO₄ | epa.govuni.luambeed.comnih.gov |

| Molecular Weight | 212.17 g/mol | epa.govambeed.comnih.govsigmaaldrich.com |

| CAS Number | 5292-47-7 | chembk.comepa.govambeed.comsigmaaldrich.comepa.govevitachem.combldpharm.com |

| Physical Form | Solid | sigmaaldrich.com |

| Melting Point | 83-85 °C | chembk.com |

| Boiling Point | 80-90 °C at 0.35 mmHg | chembk.com |

| Purity | 98% | sigmaaldrich.com |

| InChIKey | NCRFSIQSCLJDIC-UHFFFAOYSA-N | uni.luambeed.comsigmaaldrich.com |

Structure

3D Structure

Propiedades

IUPAC Name |

dimethyl 2-fluorobenzene-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO4/c1-14-9(12)6-3-4-7(8(11)5-6)10(13)15-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCRFSIQSCLJDIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C(=O)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10200973 | |

| Record name | Dimethyl 2-fluoroterephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10200973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5292-47-7 | |

| Record name | 1,4-Benzenedicarboxylic acid, 2-fluoro-, 1,4-dimethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5292-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl 2-fluoroterephthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005292477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl 2-fluoroterephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10200973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl 2-fluoroterephthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.760 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations of Dimethyl 2 Fluoroterephthalate

Esterification of 2-Fluoroterephthalic Acid: Optimized Protocols and Catalyst Systems

The most direct route to Dimethyl 2-fluoroterephthalate is the Fischer esterification of 2-fluoroterephthalic acid with methanol (B129727). This reaction is typically catalyzed by a strong acid and driven to completion by managing the equilibrium, often by removing the water byproduct. The general reaction is as follows:

C₆H₃F(COOH)₂ + 2 CH₃OH ⇌ C₆H₃F(COOCH₃)₂ + 2 H₂O

Optimized protocols often involve using a significant excess of methanol, which serves as both a reactant and a solvent, and heating the reaction mixture to reflux.

Strong acid catalysts are essential for achieving practical reaction rates in the esterification of carboxylic acids. Sulfuric acid (H₂SO₄) is a commonly employed catalyst in this process due to its dual functionality. reddit.comgoogle.com

Firstly, it acts as a proton donor, protonating the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (methanol).

The catalytic cycle can be summarized in the following steps:

Protonation of the carbonyl oxygen of 2-fluoroterephthalic acid by sulfuric acid.

Nucleophilic attack by methanol on the activated carbonyl carbon.

Proton transfer from the oxonium ion to one of the hydroxyl groups.

Elimination of water to form the protonated ester.

Deprotonation to yield the final this compound and regenerate the acid catalyst.

Studies on the esterification of TPA with various alcohols show that the reaction rate is significantly influenced by temperature, catalyst concentration, and the molar ratio of reactants. researchgate.net The process is endothermic, meaning an increase in temperature generally accelerates the reaction rate and improves the conversion of the acid. mdpi.com For instance, in the synthesis of Dimethyl terephthalate (B1205515) (DMT), increasing the temperature from 160 °C to 200 °C can lead to nearly 100% conversion of terephthalic acid. mdpi.com

The activation energy for the mono-esterification of similar diacids has been found to be higher than that for the di-esterification, indicating that the first esterification step is more sensitive to temperature changes. researchgate.net The presence of co-monomers or substituents on the aromatic ring can also influence reaction kinetics by affecting the solubility of the starting materials. nih.gov For example, the incorporation of 2,5-furandicarboxylic acid (FDCA) in PET synthesis was found to improve the esterification kinetics by enhancing monomer solubility. nih.gov

Table 1: Factors Affecting Esterification Reaction Rate

| Parameter | Effect on Rate | Rationale |

|---|---|---|

| Temperature | Increases | Provides energy to overcome the activation energy barrier; enhances solubility. researchgate.netmdpi.com |

| Catalyst Conc. | Increases | Increases the concentration of protonated carboxylic acid, the reactive intermediate. researchgate.net |

| Methanol/Acid Ratio | Increases | Shifts the equilibrium towards the product side (Le Chatelier's Principle). researchgate.net |

| Water Removal | Increases | Shifts the equilibrium towards the product side by removing a byproduct. reddit.comgoogle.com |

Alternative Synthetic Routes and Precursor Utilization

Alternative methods for synthesizing this compound and its derivatives often involve building the terephthalate structure from simpler, functionalized precursors.

An alternative route involves the oxidation of a methyl group on a fluorinated benzoic acid derivative. For example, starting from 3-fluoro-4-methylbenzoic acid, a two-step process can be envisioned.

Oxidation: The methyl group of 3-fluoro-4-methylbenzoic acid is oxidized to a carboxylic acid group to form 2-fluoroterephthalic acid. This transformation can be achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid under heating. orgsyn.org The reaction requires careful control to avoid degradation of the aromatic ring.

C₆H₃F(CH₃)COOH + [O] → C₆H₃F(COOH)₂

Esterification: The resulting 2-fluoroterephthalic acid is then esterified with methanol using an acid catalyst as described in section 2.1.

This route is advantageous when the starting halogenated methylbenzoates are more readily available or cost-effective than 2-fluoroterephthalic acid itself.

The synthesis of related derivatives, such as Dimethyl 2-fluoro-5-methylterephthalate, illustrates the versatility of these synthetic strategies. This compound can be prepared from 2-fluoro-5-methylterephthalic acid, which in turn could be synthesized from precursors like 2-fluoro-p-xylene. The synthesis would follow a similar pattern of oxidation followed by esterification. The presence of an additional methyl group requires selective oxidation if a different diacid is desired, or it can be carried through the synthesis to produce the corresponding methyl-substituted terephthalate.

The synthesis of these derivatives is crucial for creating a diverse range of fluorinated polyesters with tailored properties. The specific substitution pattern on the aromatic ring can significantly influence the physical and chemical properties of the resulting polymers.

Yield Optimization and Purity Enhancement Strategies for Academic Scale

On an academic or laboratory scale, several strategies can be employed to maximize the yield and ensure the high purity of this compound.

Yield Optimization:

Use of Excess Reactant: Employing a large excess of methanol not only shifts the reaction equilibrium but also ensures that the concentration of the limiting reagent (2-fluoroterephthalic acid) remains the rate-determining factor.

Efficient Water Removal: For smaller-scale reactions, a Dean-Stark apparatus can be used to azeotropically remove water as it is formed, effectively driving the reaction to completion.

Reaction Monitoring: Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) can be used to monitor the progress of the reaction, ensuring it is stopped once the consumption of the starting material is complete, preventing the formation of byproducts from prolonged reaction times or excessive heat.

Purity Enhancement:

Work-up Procedure: After the reaction is complete, the excess methanol is typically removed by distillation. The crude product is then dissolved in an organic solvent like ethyl acetate (B1210297) and washed with a weak base (e.g., sodium bicarbonate solution) to remove any unreacted carboxylic acid and the strong acid catalyst. This is followed by a wash with brine to remove residual water.

Recrystallization: The crude this compound is often a solid. It can be purified by recrystallization from a suitable solvent, such as methanol or a mixture of hexane (B92381) and ethyl acetate. This process removes impurities that have different solubilities than the desired product.

Column Chromatography: For very high purity requirements, silica (B1680970) gel column chromatography can be employed. The crude product is passed through a column of silica gel, and a solvent system is used to elute the components at different rates, allowing for the separation of the desired ester from any remaining starting materials or byproducts.

Table 2: Purification Techniques for this compound

| Technique | Principle | Purpose |

|---|---|---|

| Aqueous Wash | Liquid-liquid extraction | Removal of acid catalyst and unreacted 2-fluoroterephthalic acid. |

| Recrystallization | Differential solubility | Removal of soluble and insoluble impurities from the solid product. |

| Column Chromatography | Differential adsorption | Separation of compounds with different polarities for high-purity samples. |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to create a more environmentally benign and sustainable process. mlsu.ac.in This involves evaluating and optimizing the synthetic route to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. nih.gov

Atom Economy: The concept of atom economy is central to green synthesis, focusing on maximizing the incorporation of atoms from the reactants into the final product. jocpr.comnih.govacs.org In the synthesis of this compound via the Fischer esterification of 2-fluoroterephthalic acid, the atom economy is inherently limited by the production of water as a byproduct. However, compared to other synthetic methods that might involve protecting groups or multi-step processes with stoichiometric reagents, a direct esterification can be considered relatively atom-economical. acs.org

Use of Safer Solvents and Auxiliaries: Traditional esterification reactions often utilize the alcohol reactant as the solvent. reagent.co.uk While methanol is a common choice, its toxicity is a concern. Green chemistry encourages the exploration of safer, more environmentally friendly solvents. reagent.co.uknih.govusc.edu For the synthesis of aromatic esters, methodologies using solvent-free conditions or dry media with microwave activation have been developed, offering a greener alternative to conventional heating and solvent use. nih.govbohrium.comresearchgate.net Such approaches could potentially be adapted for the synthesis of this compound to reduce solvent waste and energy consumption. nih.gov

Catalysis: The use of catalytic reagents is a cornerstone of green chemistry, as they are generally more efficient and produce less waste than stoichiometric reagents. acs.orgnih.gov In the context of this compound synthesis, the acid catalyst used in the Fischer esterification is a prime example. Research into heterogeneous catalysts or recyclable homogeneous catalysts could further enhance the green credentials of this process. For instance, solid acid catalysts could simplify purification and allow for catalyst reuse, thereby minimizing waste. The direct synthesis of dimethyl ether, a related process, has seen the development of various catalytic systems, including bifunctional catalysts that combine metal and acid functions, which could inspire innovations in the synthesis of other dimethyl esters. nih.govuniovi.esqub.ac.ukgoogle.comeurekaselect.com

Energy Efficiency: The energy requirements of a chemical process have significant environmental and economic impacts. mlsu.ac.in Synthetic methods that can be conducted at ambient temperature and pressure are preferred. mlsu.ac.in While Fischer esterification typically requires heating, the use of microwave irradiation, as mentioned earlier, can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.govbohrium.comresearchgate.net

To illustrate the potential for applying green chemistry principles, the following table outlines traditional versus greener approaches for the synthesis of a generic dimethyl aromatic ester:

| Principle | Traditional Approach | Greener Alternative |

| Solvents | Use of volatile and potentially toxic organic solvents. | Solvent-free conditions, use of safer solvents like water or biorenewable solvents. reagent.co.ukusc.edu |

| Catalysis | Use of stoichiometric amounts of strong mineral acids. | Use of recyclable solid acid catalysts or biocatalysts. nih.gov |

| Energy | Conventional heating requiring significant energy input. | Microwave-assisted synthesis to reduce reaction time and energy consumption. nih.gov |

| Atom Economy | Reactions with low atom economy, generating significant byproducts. | Designing synthetic routes with high atom economy, such as addition reactions where possible. jocpr.comscranton.eduscispace.comchemrxiv.org |

| Waste | Generation of acidic or organic waste streams requiring treatment. | Processes designed for minimal waste generation and easy separation and recycling of catalysts and solvents. mlsu.ac.in |

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally responsible.

Advanced Characterization and Spectroscopic Analysis in Dimethyl 2 Fluoroterephthalate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering unparalleled detail about the connectivity and environment of atoms. For Dimethyl 2-fluoroterephthalate, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its molecular framework.

¹H NMR and ¹³C NMR Spectral Analysis for Proton and Carbon Environments

The ¹H NMR spectrum of this compound is anticipated to reveal distinct signals for the aromatic protons and the methyl ester protons. The aromatic region would display a complex splitting pattern due to spin-spin coupling between the protons and the fluorine atom. The two methyl groups, being chemically equivalent, are expected to produce a single, sharp signal.

Similarly, the ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The spectrum would show separate resonances for the carbonyl carbons of the ester groups, the aromatic carbons (with those closer to the fluorine atom showing coupling), and the methyl carbons. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine and ester functionalities.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~ 3.9 | Singlet | -OCH₃ |

| ~ 7.5 - 8.2 | Multiplet | Aromatic CH | |

| ¹³C | ~ 53 | Quartet | -OCH₃ |

| ~ 125 - 140 | Multiplet | Aromatic CH | |

| ~ 160 - 165 (Coupled to F) | Doublet | Aromatic C-F | |

| ~ 165 | Singlet | C=O |

Note: These are predicted values based on spectroscopic principles; actual experimental values may vary.

¹⁹F NMR Spectroscopy for Fluorine Chemical Environment Characterization

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. mit.edu In this compound, this method would provide a single resonance for the fluorine atom on the aromatic ring. The chemical shift of this signal is indicative of the electronic environment surrounding the fluorine nucleus. Furthermore, coupling between the fluorine and adjacent protons would result in a multiplet, providing valuable information about the substitution pattern on the benzene (B151609) ring. The large chemical shift range of ¹⁹F NMR makes it an excellent tool for identifying and quantifying fluorinated species. thermofisher.com

Mass Spectrometry (MS) for Molecular Confirmation and Precise Mass Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of a compound and providing information about its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Adduct Formation and Fragmentation Patterns

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of molecules with minimal fragmentation. In ESI-MS, this compound would likely be observed as protonated molecules ([M+H]⁺) or as adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺). Tandem mass spectrometry (MS/MS) experiments would induce fragmentation of the parent ion. A plausible fragmentation pathway for the [M+H]⁺ ion would involve the loss of methanol (B129727) (CH₃OH) or formaldehyde (B43269) (CH₂O) from the ester groups, providing evidence for their presence.

Predicted Collision Cross Section (CCS) Analysis for Gas-Phase Conformation

Collision Cross Section (CCS) is a measure of the three-dimensional shape of an ion in the gas phase. This parameter, often determined by ion mobility-mass spectrometry, provides an additional layer of identification beyond mass-to-charge ratio. For this compound, predicted CCS values for various adducts have been calculated, offering a theoretical benchmark for experimental verification. These values are crucial for advanced analytical workflows, such as suspect screening and non-targeted analysis.

Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 213.05578 | 139.9 |

| [M+Na]⁺ | 235.03772 | 148.8 |

| [M-H]⁻ | 211.04122 | 142.9 |

| [M+NH₄]⁺ | 230.08232 | 158.9 |

| [M+K]⁺ | 251.01166 | 148.3 |

Data sourced from PubChem.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an effective tool for identifying the functional groups present in a compound. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester and aromatic functionalities, as well as the carbon-fluorine bond.

Table 3: Expected IR Absorption Frequencies for this compound

| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C-H stretch (methyl) | 3000 - 2850 | Medium |

| C=O stretch (ester) | 1750 - 1735 | Strong |

| C=C stretch (aromatic) | 1600 - 1450 | Medium |

| C-O stretch (ester) | 1300 - 1000 | Strong |

| C-F stretch | 1250 - 1020 | Strong |

The presence of a strong absorption band in the 1750-1735 cm⁻¹ region would be a clear indicator of the ester carbonyl group. researchgate.net The C-O stretching vibrations of the ester would appear as strong bands in the 1300-1000 cm⁻¹ range. Aromatic C-H stretching would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl groups would be seen just below this value. The C-F stretch, typically strong, is expected in the fingerprint region.

Chromatographic Techniques for Reaction Monitoring, Separation, and Purification

Chromatographic techniques are fundamental tools in the study of this compound, enabling researchers to monitor the progress of chemical reactions, separate the compound from complex mixtures, and assess its purity. These methods operate on the principle of differential distribution of components between a stationary phase and a mobile phase. fda.gov

Thin Layer Chromatography (TLC) for Reaction Progress and Purity

Thin Layer Chromatography (TLC) is a versatile and rapid analytical technique frequently employed to monitor the progress of reactions involving this compound. fishersci.comchemistryhall.com This method allows for a quick qualitative assessment of the presence of starting materials, intermediates, and final products in a reaction mixture. chemistryhall.com

The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material like silica (B1680970) gel. researchgate.net The plate is then placed in a sealed chamber containing a shallow pool of a solvent or solvent mixture, known as the eluent or mobile phase. As the eluent moves up the plate by capillary action, the components of the spotted mixture travel at different rates depending on their polarity and affinity for the stationary phase. chemistryhall.com

For a typical reaction where this compound is a reactant, a three-lane spotting technique is often used on the TLC plate: one lane for the starting material, one for the reaction mixture, and a "cospot" lane containing both. rochester.edu This cospot is crucial for confirming the identity of the starting material spot in the reaction mixture, especially when the product and reactant have similar retention factors (Rf). rochester.edu After the solvent front has nearly reached the top of the plate, the plate is removed and dried. The separated spots are then visualized, commonly under UV light (254 nm), as aromatic compounds like this compound and its derivatives are often UV-active. researchgate.netrochester.edu

The Retention Factor (Rf) is a key parameter calculated in TLC. It is defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. chemistryhall.com A change in the spot pattern over time—specifically, the disappearance of the starting material spot and the appearance of a new product spot with a different Rf value—indicates the progression of the reaction. chemistryhall.com

Table 1: Illustrative TLC Monitoring of a Hypothetical Reaction

This table demonstrates the change in Rf values during a hypothetical synthesis where this compound is converted to a less polar product.

| Time Point | Spot | Distance Traveled by Compound (cm) | Distance Traveled by Solvent Front (cm) | Calculated Rf Value | Observation |

| T = 0 hr | Starting Material | 2.0 | 5.0 | 0.40 | Reaction initiated. |

| T = 2 hr | Starting Material | 2.0 | 5.0 | 0.40 | Faint starting material spot. |

| Product | 3.1 | 5.0 | 0.62 | Strong product spot appears. | |

| T = 4 hr | Product | 3.1 | 5.0 | 0.62 | Starting material spot has disappeared. |

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity Profiling

High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique that provides high-resolution separations and is used for both qualitative and quantitative analysis of this compound. libretexts.org It is the standard method for accurately determining the purity of a sample and for quantifying the amounts of different components within a mixture. daneshyari.com

In HPLC, a liquid sample is injected into a stream of liquid mobile phase, which is then pumped through a column packed with a solid stationary phase. biotecha.lt The separation mechanism is based on the differential interactions of the analyte with the stationary and mobile phases. biotecha.lt Reversed-phase HPLC is the most common mode, utilizing a nonpolar stationary phase (like C18-bonded silica) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol). libretexts.orgdaneshyari.com

As the components elute from the column, they pass through a detector (commonly a UV-Vis detector for aromatic compounds like this compound) that generates a signal proportional to the concentration of the component. The output is a chromatogram, which plots the detector response against time. Each peak in the chromatogram corresponds to a different compound, and the area under the peak is used for quantification. libretexts.org This makes HPLC an indispensable tool for impurity profiling in pharmaceutical and chemical manufacturing. daneshyari.com

Table 2: Typical HPLC Parameters for Purity Analysis

This table outlines a standard set of conditions for the analysis of this compound using reversed-phase HPLC.

| Parameter | Specification |

| Column | C18 (Octadecyl-silane), 5 µm particle size, 4.6 x 150 mm |

| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) |

| Gradient | Start at 70% A, ramp to 30% A over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detector | UV-Vis at 254 nm |

| Column Temperature | 30 °C |

X-ray Diffraction (XRD) for Crystalline Structure and Solid-State Analysis (Applicable to related derivatives and co-crystals)

X-ray Diffraction (XRD) is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. For this compound research, it is particularly valuable for characterizing the solid-state structure of its derivatives and for confirming the formation of new crystalline phases, such as co-crystals. mdpi.com

When a beam of X-rays strikes a crystalline material, the atoms in the crystal lattice diffract the X-rays in a predictable pattern. researchgate.net This pattern of diffracted X-rays is unique to a specific crystalline structure and serves as a "fingerprint" for that solid. nih.gov The powder X-ray diffraction (PXRD) technique is commonly used, where the sample is ground into a fine powder, and the intensity of the scattered X-rays is measured as a function of the scattering angle (2θ). nih.gov

The formation of a co-crystal, where this compound or its derivative and a coformer molecule are combined in a single crystal lattice, can be unequivocally confirmed by PXRD. nih.gov The resulting diffractogram of the co-crystal will exhibit a unique set of diffraction peaks at 2θ angles that are different from those of the individual starting components. nih.gov This analysis is critical in the field of crystal engineering, where modifying the solid-state structure of a compound can alter its physical properties. rsc.org

Table 3: Hypothetical Powder X-ray Diffraction (PXRD) Data for a Co-crystal

This table compares the characteristic 2θ peaks for a hypothetical this compound derivative, a coformer, and the resulting co-crystal, demonstrating the appearance of new, unique peaks that confirm its formation.

| Compound | Characteristic Diffraction Peaks (2θ angles) |

| Derivative A | 10.5°, 15.2°, 21.0°, 25.8° |

| Coformer B | 12.1°, 18.5°, 22.3°, 24.0° |

| Co-crystal (A+B) | 11.2°, 13.8°, 17.4°, 26.5° |

Computational Chemistry and Theoretical Studies of Dimethyl 2 Fluoroterephthalate

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. However, specific studies applying these methods to Dimethyl 2-fluoroterephthalate are not found in the surveyed literature.

Density Functional Theory (DFT) Studies for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a widely used computational method for determining the optimized geometry and electronic energy of molecules. This approach could, in principle, provide valuable data on the bond lengths, bond angles, and dihedral angles of this compound, leading to a detailed three-dimensional model of its most stable conformation. Furthermore, DFT calculations would allow for the determination of its total electronic energy, providing a basis for understanding its thermodynamic stability. However, no published studies were identified that specifically report the results of DFT calculations for this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. For this compound, MD simulations could provide insights into its conformational flexibility, particularly the rotation of the two methyl ester groups and the influence of the fluorine substituent on the molecule's dynamics. Additionally, these simulations could be employed to investigate intermolecular interactions in the condensed phase, shedding light on how molecules of this compound pack in a crystal lattice or behave in a solution. A thorough search of available databases and scientific journals did not uncover any studies that have utilized molecular dynamics simulations to investigate this compound.

Thermodynamic and Geometric Behavior during Chemical Transformations

Computational methods are invaluable for studying the thermodynamic and geometric changes that occur during chemical reactions. For this compound, these methods could be used to model its behavior in various chemical transformations, such as hydrolysis of the ester groups or nucleophilic aromatic substitution. Such studies would involve calculating the energies of reactants, products, and transition states to determine reaction enthalpies, activation energies, and equilibrium constants. The geometric changes along the reaction pathway could also be mapped out. At present, there is no available research detailing the computational study of the thermodynamic and geometric behavior of this compound in chemical transformations.

Structure-Property Relationship Elucidation through Computational Methods

Computational chemistry plays a pivotal role in establishing relationships between the structure of a molecule and its macroscopic properties. In the case of this compound, computational studies could correlate its specific structural features—such as the presence and position of the fluorine atom and the ester groups—with properties like its melting point, boiling point, solubility, and reactivity. By systematically modifying the structure in silico and calculating the resulting property changes, a deeper understanding of these relationships could be achieved. However, the scientific literature lacks any computational studies aimed at elucidating the structure-property relationships of this compound.

Reaction Mechanism Prediction and Validation via Computational Studies

One of the most powerful applications of computational chemistry is the prediction and validation of reaction mechanisms. For reactions involving this compound, computational studies could be used to propose detailed step-by-step mechanisms, identify key intermediates and transition states, and calculate the energy barriers associated with each step. This information is critical for understanding how reactions proceed and for optimizing reaction conditions. The validation of proposed mechanisms often involves comparing computationally predicted outcomes with experimental observations. No computational studies on the prediction or validation of reaction mechanisms involving this compound were found in the available scientific literature.

Reactivity and Reaction Mechanisms Research Involving Dimethyl 2 Fluoroterephthalate

Ester Hydrolysis and Transesterification Pathways and Kinetics

The reactivity of the two methyl ester groups in Dimethyl 2-fluoroterephthalate is central to its chemical behavior. These groups can undergo both hydrolysis and transesterification, reactions that are fundamental to the modification of polyesters and related compounds.

Pathways: The hydrolysis of this compound, typically conducted under alkaline conditions, proceeds in a stepwise manner to first yield the monoester, 2-fluoro-4-(methoxycarbonyl)benzoic acid, and subsequently the fully hydrolyzed product, 2-fluoroterephthalic acid. The reaction mechanism follows a standard nucleophilic acyl substitution pathway where a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon.

Transesterification involves the reaction of the ester with an alcohol, leading to the exchange of the methoxy (B1213986) group for a different alkoxy group. This process is often catalyzed by an acid or a base. For instance, reaction with ethylene (B1197577) glycol would lead to the formation of bis(2-hydroxyethyl) 2-fluoroterephthalate. Base-catalyzed transesterification follows a similar mechanism to hydrolysis, with an alkoxide ion acting as the nucleophile.

Kinetics: While specific kinetic data for the hydrolysis of this compound is not extensively documented, the kinetics of analogous compounds like dimethyl phthalate (B1215562) have been studied. The alkaline hydrolysis of esters is known to follow second-order kinetics, being first-order with respect to both the ester and the hydroxide ion. chemrxiv.org The presence of the electron-withdrawing fluorine atom on the aromatic ring is expected to increase the electrophilicity of the carbonyl carbons. This electronic effect should lead to an acceleration of the rate of nucleophilic attack compared to the non-fluorinated analogue, dimethyl terephthalate (B1205515). chemrxiv.org Studies on similar PET oligomers show that transesterification can be significantly faster than hydrolysis under certain alkaline conditions. digitellinc.com

| Reaction | Typical Reagents | Expected Products (Stepwise) | Kinetic Order (Alkaline) | Influence of Fluorine |

| Hydrolysis | NaOH (aq) / H₂O | 1. 2-fluoro-4-(methoxycarbonyl)benzoic acid2. 2-fluoroterephthalic acid | Second-Order | Rate acceleration |

| Transesterification | R-OH / Catalyst (Acid or Base) | 1. Methyl (alkoxycarbonyl)-2-fluorobenzoate2. Dialkyl 2-fluoroterephthalate | Varies with catalyst | Rate acceleration |

Electrophilic Aromatic Substitution Reactions on the Fluoroterephthalate Core

Electrophilic Aromatic Substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The regiochemical outcome of such reactions on this compound is governed by the directing effects of the three existing substituents: the fluorine atom and the two methoxycarbonyl groups.

The general mechanism for EAS proceeds in two steps:

Attack of the aromatic ring's π-electrons on the electrophile (E+) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This is typically the rate-determining step. uci.edu

Loss of a proton from the arenium ion to restore the aromaticity of the ring. libretexts.org

The substituents on the ring significantly influence both the reaction rate and the position of the incoming electrophile.

Methoxycarbonyl (-COOCH₃) groups: These are electron-withdrawing groups that deactivate the ring towards electrophilic attack. They are meta-directors. libretexts.org

Fluorine (-F) atom: Halogens are also deactivating due to their inductive electron withdrawal, but they are ortho, para-directors because they can donate a lone pair of electrons through resonance to stabilize the arenium ion intermediate. uci.edu

With three deactivating groups, the fluoroterephthalate core is strongly deactivated, and EAS reactions would require harsh conditions. The directing effects of the substituents determine the position of substitution.

| Substituent | Position on Ring | Electronic Effect | Directing Influence |

| -F | C2 | Deactivating (Inductive), Donating (Resonance) | ortho, para (to C3, C5) |

| -COOCH₃ | C1 | Deactivating (Inductive & Resonance) | meta (to C3, C5) |

| -COOCH₃ | C4 | Deactivating (Inductive & Resonance) | meta (to C3, C5) |

As shown in the table, the directing effects of all three substituents converge on positions C3 and C5. Therefore, electrophilic substitution is predicted to occur at these positions.

Nitration, the introduction of a nitro (-NO₂) group, is a classic EAS reaction typically carried out with a mixture of nitric acid and sulfuric acid. youtube.com For this compound, the incoming nitronium ion (NO₂⁺) would be directed to positions 3 and 5. The strong deactivation of the ring suggests that the reaction would be slow and require forcing conditions.

Other EAS reactions, such as halogenation (with Cl₂ or Br₂ and a Lewis acid catalyst) and sulfonation (with fuming sulfuric acid), would follow the same principles of reactivity and regioselectivity. masterorganicchemistry.com The aromatic ring's low nucleophilicity would make Friedel-Crafts alkylation and acylation particularly difficult, as these reactions are generally incompatible with strongly deactivated rings. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr) at the Fluorine Site and Related Transformations

Nucleophilic Aromatic Substitution (SNAr) is a key reaction for functionalizing aromatic rings, particularly those bearing strong electron-withdrawing groups. researchgate.net this compound is an excellent substrate for SNAr at the C2 position, where the fluorine atom is located.

The SNAr mechanism is typically a two-step addition-elimination process:

Addition: A nucleophile attacks the carbon atom bearing the leaving group (fluorine), forming a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. This step disrupts aromaticity and is generally the rate-determining step. nih.govstackexchange.com

Elimination: The leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored. stackexchange.com

The presence of the two electron-withdrawing methoxycarbonyl groups in the ortho and para positions relative to the fluorine atom is crucial. These groups stabilize the negative charge of the Meisenheimer intermediate through resonance, thereby lowering the activation energy of the reaction. researchgate.net

Interestingly, in SNAr reactions, fluoride (B91410) is a highly effective leaving group. While fluoride is a poor leaving group in SN2 reactions, its high electronegativity strongly stabilizes the developing negative charge in the Meisenheimer complex during the rate-determining addition step. This stabilization accelerates the reaction, often making fluoroarenes more reactive than their chloro- or bromo-analogues in SNAr. stackexchange.com A wide variety of nucleophiles, including alkoxides, thiolates, and amines, can be used to displace the fluoride, making it a versatile method for introducing diverse functional groups. researchgate.netresearchgate.net

Cross-Coupling Reactions for Aryl-Aryl Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, including aryl-aryl bonds. nih.gov While the C-F bond is typically robust and less reactive in these catalytic cycles compared to C-Br or C-I bonds, its activation is possible under specific conditions. This compound can potentially serve as a coupling partner in several named reactions.

Suzuki-Miyaura Coupling: This reaction couples an aryl halide with an arylboronic acid or ester. nih.govmdpi.com It is one of the most widely used methods for synthesizing biaryl compounds due to the mild reaction conditions and the low toxicity of the boron reagents. mdpi.com

Stille Coupling: The Stille reaction involves the coupling of an organostannane (organotin) reagent with an organic halide or pseudohalide. organic-chemistry.orglibretexts.org It is known for its tolerance of a wide variety of functional groups, though the toxicity of tin compounds is a significant drawback. organic-chemistry.org The reaction mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.orgresearchgate.net Additives such as cuprous iodide (CuI) can sometimes be used to accelerate the transmetalation step. harvard.educaltech.edu

Heck Reaction: The Mizoroki-Heck reaction couples an aryl halide with an alkene to form a substituted alkene. mdpi.commdpi.com This reaction is a versatile method for forming C(sp²)-C(sp²) bonds. nih.gov

For this compound, successful cross-coupling would likely require specialized ligands that facilitate the oxidative addition of the palladium catalyst into the strong C-F bond.

Catalyzed Reactions and Identification of Transient Intermediate Species

The catalyzed reactions involving this compound are dominated by the cross-coupling and SNAr pathways, each featuring distinct transient intermediates.

Palladium-Catalyzed Cross-Coupling Intermediates: The catalytic cycle for reactions like Suzuki and Stille coupling proceeds through well-defined palladium intermediates.

Oxidative Addition Intermediate: The active Pd(0) catalyst inserts into the carbon-fluorine bond to form a square planar Aryl-Pd(II)-Fluoride complex. This is often the most challenging step for aryl fluorides.

Transmetalation Intermediate: After the organometallic coupling partner (e.g., Ar'-B(OH)₂ or Ar'-SnBu₃) coordinates to the Pd(II) complex, the aryl group (Ar') is transferred to the palladium center, displacing the fluoride.

Reductive Elimination Precursor: The resulting Diaryl-Pd(II) complex undergoes reductive elimination, where the two aryl groups couple to form the biaryl product, regenerating the Pd(0) catalyst. libretexts.orgresearchgate.net

SNAr Intermediate (Meisenheimer Complex): As discussed previously, the key transient species in the SNAr reaction is the Meisenheimer complex. researchgate.netnih.gov For this compound reacting with a nucleophile (Nu⁻), this intermediate is a cyclohexadienyl anion. Its negative charge is delocalized across the π-system and, crucially, onto the oxygen atoms of the two ester groups, which provides significant stabilization.

Electrophilic Aromatic Substitution Intermediate (Arenium Ion): In EAS reactions, the transient intermediate is the arenium ion (sigma complex). uci.edu When an electrophile attacks the ring of this compound at the C5 position, for example, a resonance-stabilized carbocation is formed. The positive charge is delocalized over the ring, primarily at the positions ortho and para to the site of attack.

Applications in Specialized Organic Synthesis and Derivative Chemistry

Precursor in the Synthesis of Fluorinated Terephthalic Acid and its Salts

A primary application of dimethyl 2-fluoroterephthalate is its role as a direct precursor for 2-fluoroterephthalic acid and its corresponding salts. The conversion is typically achieved through a straightforward hydrolysis reaction, where the two methyl ester groups are converted to carboxylic acids. This process is fundamental for accessing the diacid, which is a valuable monomer and intermediate in its own right.

The hydrolysis can be efficiently carried out under basic conditions. For instance, treating a methanol-water solution of this compound with sodium hydroxide (B78521) leads to the formation of 2-fluoroterephthalic acid upon subsequent acidification. ambeed.com This reaction provides a reliable route to the diacid, which can then be used in further synthetic applications or converted into various salts. ambeed.com

One notable derivative is disodium (B8443419) 2-fluoroterephthalate, which has been synthesized and investigated for its electrochemical properties. acs.org The synthesis of such salts typically involves the neutralization of the fluorinated terephthalic acid formed from the hydrolysis of the parent diester. acs.org

Table 1: Representative Hydrolysis of this compound

| Reactant | Reagents | Solvent | Temperature | Reaction Time | Product |

|---|---|---|---|---|---|

| This compound | Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl) | Methanol (B129727) (CH₃OH), Water (H₂O) | 20°C (Room Temp.) | 3 hours | 2-Fluoroterephthalic Acid |

Data sourced from Inorganic Chemistry, 2013, vol. 52, p. 8521 - 8528. ambeed.com

Building Block for Complex Fluorinated Organic Molecules

The strategic placement of the fluorine atom and ester functionalities makes this compound a valuable building block for constructing more intricate fluorinated organic structures. google.com The presence of fluorine in organic molecules can significantly alter their physical, chemical, and biological properties, making fluorinated building blocks highly sought after in various fields of chemistry. mdpi.comnih.gov

The ester groups can be readily transformed into other functional groups. For example, this compound can undergo reduction to yield the corresponding diol, 2-fluoro-1,4-benzenedimethanol. google.com This transformation converts the planar ester groups into flexible hydroxymethyl groups, opening up new avenues for creating three-dimensional molecular architectures.

In medicinal chemistry, the incorporation of fluorine into drug candidates is a widely used strategy to enhance properties such as metabolic stability, bioavailability, and binding affinity. mdpi.comscispace.com Fluorinated building blocks are therefore crucial for the synthesis of novel pharmaceutical compounds. nih.gov

While direct synthesis of a specific commercial drug from this compound is not prominently documented, its derivatives, such as 2-fluoroterephthalic acid, serve as important fluorinated scaffolds. These scaffolds can be elaborated into more complex molecules that are intermediates in the synthesis of biologically active compounds. The rigid, fluorinated aromatic core provided by this molecule is a key structural motif for designing new therapeutic agents.

This compound is a key starting material for creating novel substituted terephthalate (B1205515) derivatives for specialized research, particularly in materials science. cu.edu.eg By modifying the ester groups or using the fluorine atom as a synthetic handle, researchers can tailor the molecule's properties for specific applications.

A significant example is the synthesis of disodium 2-fluoroterephthalate for use as an anode material in sodium-ion batteries (NIBs). acs.org Researchers synthesized this fluorinated salt to investigate how fluorine substitution impacts the electrochemical performance of disodium terephthalate. acs.org The study found that the monofluorinated derivative exhibited superior performance compared to its multi-fluorinated and non-fluorinated counterparts, highlighting its potential in energy storage applications. acs.org

Table 2: Performance of Fluorinated Terephthalate Anode in Sodium-Ion Batteries

| Compound | Initial Discharge Capacity | Performance Note |

|---|---|---|

| Disodium 2-fluoroterephthalate (MFTP) | 196 mAh g⁻¹ | Outperformed other tested derivatives. |

| Disodium 2,3-difluoroterephthalate | 88 mAh g⁻¹ | Lower capacity than the monofluorinated version. |

| Disodium tetrafluoroterephthalate | Not redox active | Did not show electrochemical activity. |

Data sourced from ACS Applied Energy Materials. acs.org

Regioselective Synthesis of Multi-substituted Aromatic Compounds

The substitution pattern of this compound inherently allows for regioselective reactions. The electronic properties of the fluorine atom and the two meta-positioned, electron-withdrawing methyl carboxylate groups dictate the reactivity of the aromatic ring. This predictable reactivity is crucial for the controlled synthesis of multi-substituted aromatic compounds.

The fluorine atom is an ortho-, para-director for electrophilic aromatic substitution, but it is also a deactivating group. Conversely, the two ester groups are strong deactivating, meta-directing groups. The interplay of these directing effects means that electrophilic substitution is generally difficult but would be directed to the position ortho to the fluorine atom. More importantly, the strong electron-withdrawing nature of the ester groups, combined with the electronegativity of the fluorine, highly activates the aromatic ring for nucleophilic aromatic substitution (SNAr). In SNAr reactions, the fluorine atom can act as a leaving group, allowing for the regioselective introduction of a wide range of nucleophiles at the C2 position. This regioselectivity is a powerful tool for chemists to precisely install functional groups onto the aromatic core.

Exploration of Novel Reaction Pathways for Advanced Functionalization

The unique electronic nature of this compound encourages the exploration of novel reaction pathways for creating advanced functional materials and molecules. The fluorine atom is not just a static substituent but can actively participate in or direct chemical transformations.

One area of exploration is the use of the fluorine as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, as mentioned previously. This pathway allows for the introduction of oxygen, nitrogen, sulfur, or carbon nucleophiles, providing a gateway to a vast array of derivatives that would be difficult to synthesize otherwise. Furthermore, the C-F bond can be a site for metallation reactions, which can then be used to introduce other functional groups. The development of new catalytic systems that can selectively activate the C-F or adjacent C-H bonds opens up possibilities for novel functionalization strategies, leading to the creation of materials and compounds with unique and valuable properties.

Role in Polymer Science and Advanced Materials Research

Monomer in the Synthesis of Fluorinated Polymers

Dimethyl 2-fluoroterephthalate serves as a key building block in the synthesis of a variety of fluorinated polymers. Its ester functional groups readily participate in polymerization reactions, allowing for its incorporation into long-chain macromolecules.

Polycondensation Reactions for Fluorinated Polyesters and Polyamides

The synthesis of fluorinated polyamides, for instance, can be achieved through a phosphorylation polyamidation process, which has been shown to yield polymers with high inherent viscosities and quantitative yields. mdpi.com While specific studies detailing the polycondensation of this compound are not extensively documented in publicly available literature, the general principles of polyester (B1180765) and polyamide synthesis provide a framework for its application.

Development of High-Performance Polymers with Enhanced Characteristics

The incorporation of this compound into polymer backbones is a deliberate strategy to develop high-performance materials. The fluorine atom imparts unique properties to the resulting polymers that are not typically found in their non-fluorinated counterparts. These enhancements can include improved thermal stability, greater chemical resistance, and specific optical and dielectric properties, which are highly sought after for advanced applications.

Impact of Fluorine Substitution on Polymeric Properties

The substitution of a hydrogen atom with a fluorine atom on the terephthalate (B1205515) ring has a profound effect on the macroscopic properties of the resulting polymers. The high electronegativity and low polarizability of the fluorine atom, along with the strength of the carbon-fluorine bond, are key factors contributing to these enhanced characteristics.

Studies on Enhanced Thermal Stability and Chemical Resistance in Polymers

Fluorinated polymers are renowned for their exceptional thermal stability. The strong carbon-fluorine bond requires a significant amount of energy to break, leading to polymers that can withstand higher temperatures before undergoing thermal degradation. For example, some fluorinated polyamides exhibit 5% and 10% weight loss temperatures in the ranges of 437-466°C and 482-525°C in a nitrogen atmosphere, respectively. mdpi.com This high thermal stability is critical for applications where materials are exposed to extreme heat.

In addition to thermal stability, the presence of fluorine enhances the chemical resistance of polymers. The fluorine atoms create a protective shield around the polymer chain, making it less susceptible to attack by various chemicals, solvents, and oils. This inertness is a valuable attribute in harsh chemical environments.

Table 1: Representative Thermal Properties of Fluorinated Polyamides

| Property | Value Range |

|---|---|

| Glass Transition Temperature (Tg) | > 300°C mdpi.com |

| 5% Weight Loss Temperature (TGA) | 437-466°C mdpi.com |

| 10% Weight Loss Temperature (TGA) | 482-525°C mdpi.com |

Note: These values are for a series of novel fluorinated polyamides and serve as a general representation of the thermal performance that can be expected from this class of polymers.

Research into Specific Optical Properties and Dielectric Behavior of Fluorinated Polymers

The introduction of fluorine into polymers can significantly alter their optical and dielectric properties. Fluorinated polymers often exhibit lower refractive indices compared to their non-fluorinated analogs. nih.gov This is attributed to the low polarizability of the C-F bond. This property is particularly advantageous in the manufacturing of optical components, such as optical fibers and waveguides, where a low refractive index is crucial for efficient light transmission. mdpi.com

Table 2: Representative Optical and Dielectric Properties of Fluorinated Polymers

| Property | Typical Value/Characteristic |

|---|---|

| Refractive Index | Lower than non-fluorinated counterparts nih.gov |

| Optical Transparency | High, especially in the near-infrared region researchgate.net |

| Dielectric Constant | Low (e.g., 2.73 at 10 kHz) researchgate.net |

| Dielectric Loss | Low (e.g., 3.00 × 10⁻³ at 10 kHz) researchgate.net |

Note: These are general characteristics of fluorinated polymers. Specific values for polymers derived from this compound would require targeted experimental investigation.

Applications in Advanced Material Systems (e.g., Aerospace, Automotive, Medical Devices)

While specific applications for polymers derived directly from this compound are not widely reported, the enhanced properties of fluorinated polymers in general make them suitable for a range of demanding applications in advanced material systems.

In the aerospace industry , the combination of high thermal stability, chemical resistance, and low flammability of fluorinated polymers makes them ideal for components such as wire and cable insulation, seals, and gaskets that must perform reliably in extreme environments.

In the automotive sector , the chemical resistance of fluorinated polymers is beneficial for fuel system components, while their high-temperature performance is advantageous for under-the-hood applications. mdpi.com

In the field of medical devices , the biocompatibility and inertness of certain fluorinated polymers make them suitable for use in implants, catheters, and other medical equipment that comes into contact with the body.

The continued research and development of polymers based on monomers like this compound are expected to expand their use in these and other high-technology sectors.

Utilization as a Linker in Metal-Organic Frameworks (MOFs) Synthesis

This compound, typically hydrolyzed in situ to its corresponding dicarboxylate form, 2-fluoroterephthalic acid, serves as a specialized organic linker in the synthesis of Metal-Organic Frameworks (MOFs). The introduction of a fluorine atom onto the terephthalate backbone imparts unique properties to the resulting framework, influencing its structure, porosity, and functionality. The strategic placement of the fluorine atom can lead to modified electronic properties and steric effects within the MOF structure, making it a valuable building block for creating advanced materials with tailored characteristics.

Modulating MOF Structure and Porosity

Research into fluorinated MOFs has demonstrated that the incorporation of fluorine atoms can enhance the thermal stability and hydrophobicity of the materials. For instance, MOFs synthesized with 2-fluoroterephthalic acid have exhibited increased resistance to moisture, a desirable trait for applications in humid environments. The electronegativity of the fluorine atom can also create specific interactions with guest molecules, potentially enhancing the selectivity of the MOF for certain gases or vapors. The ability to fine-tune the framework's properties through linker fluorination is a significant advantage in the rational design of MOFs for specific applications.

Post-Synthetic Modification and Functionalization of MOFs

Although direct PSM on the fluorine atom is challenging, the linker can be further functionalized with other reactive groups prior to MOF synthesis, allowing for subsequent chemical transformations. For example, a 2-fluoroterephthalate linker could also bear an amino or hydroxyl group, which could then be modified post-synthetically. This approach allows for the creation of highly complex and functionalized MOFs. The field of PSM is continually evolving, and strategies for the modification of fluorinated MOFs are an active area of research, aiming to expand the functional diversity of these materials.

Research into Organic Electrode Materials for Energy Storage Applications

The quest for sustainable and high-performance energy storage solutions has led to growing interest in organic electrode materials for batteries. These materials offer the advantages of being lightweight, flexible, and potentially more environmentally friendly than their inorganic counterparts. Fluorinated organic compounds, in particular, are being explored due to fluorine's high electronegativity, which can favorably alter the electrochemical properties of the molecule.

Recent research has investigated the potential of fluorinated derivatives of disodium (B8443419) terephthalate as anode materials for sodium-ion batteries. acs.org A study systematically explored how fluorine substitution on the terephthalate ring impacts the electrochemical performance. acs.org It was found that the degree of fluorination plays a critical role in the material's redox activity and capacity. acs.org

The table below summarizes the key findings from a comparative study of different fluorinated disodium terephthalate derivatives as anode materials. acs.org

| Compound | Initial Discharge Capacity (mAh g⁻¹) | Key Finding |

| Disodium 2-fluoroterephthalate | 196 | Outperformed the difluorinated derivative. |

| Disodium 2,3-difluoroterephthalate | 88 | Reduced performance attributed to molecular geometry changes. |

| Disodium tetrafluoroterephthalate | Not redox active | Higher degrees of fluorination disrupted the planarity, preventing favorable redox reactions. |

This data is based on a study of fluorinated derivatives of disodium terephthalate for use in Na-ion batteries. acs.org

The study concluded that monofluorination, as in the case of disodium 2-fluoroterephthalate, provided a beneficial balance of electronic effects and molecular geometry. acs.org Higher levels of fluorination led to a disruption of the molecule's planarity, which negatively impacted the redox activity of the carboxylate groups. acs.org These findings highlight the nuanced role of fluorine substitution in the design of organic electrode materials and suggest that this compound, as a precursor to the active electrode material, is a compound of significant interest for future energy storage research. acs.org

Investigations in Medicinal Chemistry and Pharmaceutical Research

Intermediate in the Synthesis of Fluorinated Pharmaceutical Candidates

Dimethyl 2-fluoroterephthalate serves as a key starting material in the synthesis of complex heterocyclic structures intended for pharmaceutical use. A notable example is its utilization in the preparation of acridone (B373769) derivatives, which are investigated as potential inhibitors of the inosine (B1671953) monophosphate dehydrogenase (IMPDH) enzyme. The synthesis process involves the nitration of this compound as an initial step to introduce further functionality to the aromatic ring, paving the way for subsequent cyclization and derivatization reactions to build the final bioactive scaffold. google.com

The versatility of this compound as an intermediate stems from its bifunctional nature, possessing two ester groups that can be chemically modified, and a fluorine atom that imparts unique properties to the molecule and its downstream products. The strategic placement of the fluorine atom on the benzene (B151609) ring can significantly influence the electronic properties and metabolic stability of the final pharmaceutical candidate.

Strategies for Modifying Biological Activity through Fluorine Incorporation

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a molecule's therapeutic profile. The presence of a fluorine atom, as seen in this compound, can lead to several advantageous modifications in biological activity.

One key strategy is the modulation of a drug's metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic cleavage by enzymes in the body. This can lead to a longer half-life and improved bioavailability of the drug.

Furthermore, fluorine's high electronegativity can alter the acidity or basicity of nearby functional groups, which can in turn affect how a drug molecule binds to its target receptor. This modification of electronic properties can lead to increased binding affinity and potency. The introduction of fluorine can also influence the conformation of a molecule, locking it into a more bioactive shape for receptor interaction. Increased lipophilicity is another common outcome of fluorination, which can enhance the ability of a drug to cross cell membranes and reach its site of action.

Development of Enzyme Inhibitors (e.g., IMPDH Inhibitors)

This compound has been specifically implicated in the synthesis of inhibitors for the enzyme inosine monophosphate dehydrogenase (IMPDH). google.com IMPDH is a crucial enzyme in the de novo synthesis of guanine (B1146940) nucleotides, which are essential for DNA and RNA synthesis and cell proliferation. google.comnih.gov Consequently, inhibitors of IMPDH are valuable as immunosuppressive, antiviral, and anticancer agents. google.commdpi.com

The development of novel IMPDH inhibitors is an active area of research. While existing inhibitors like mycophenolic acid (MPA) are effective, there is a continuous search for new chemical entities with improved selectivity and different metabolic profiles. google.com The synthesis of acridone-based IMPDH inhibitors from this compound represents a targeted approach to creating such novel therapeutic agents. google.com The process described in the patent literature involves treating this compound with a mixture of nitric and sulfuric acid to create a nitrated intermediate, which is a precursor to the final acridone scaffold. google.com

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

While specific, detailed structure-activity relationship (SAR) studies for a series of compounds directly derived from this compound are not extensively available in the public domain, the principles of SAR are central to the drug discovery efforts involving this and other fluorinated scaffolds.

SAR studies involve systematically modifying the structure of a lead compound and evaluating the impact of these changes on its biological activity. For derivatives of this compound, this would entail modifications at several key positions. For instance, the ester groups could be converted to amides or other functional groups to explore different interactions with the target protein. The fluorine atom's position could be varied, or additional substituents could be introduced on the aromatic ring to probe the electronic and steric requirements for optimal activity.

The goal of such studies is to build a comprehensive understanding of which molecular features are essential for the desired therapeutic effect and which are detrimental. This knowledge is then used to design more potent and selective drug candidates.

Role in Drug Discovery and Lead Optimization Research

This compound and similar fluorinated building blocks play a significant role in the early stages of drug discovery and lead optimization. nih.gov Lead optimization is the process of taking an initial "hit" or "lead" compound with promising biological activity and modifying its structure to improve properties such as potency, selectivity, and pharmacokinetic profile. nih.govchemexpress.cn

The use of a scaffold like this compound provides a rigid and predictable framework upon which various functional groups can be appended and systematically varied. The presence of the fluorine atom is a key feature that medicinal chemists can leverage to fine-tune the properties of the lead compound. As mentioned previously, fluorine can be used to block metabolic hotspots, enhance binding affinity, and improve cell permeability.

In the context of the IMPDH inhibitors synthesized from this compound, a lead optimization campaign would involve creating a library of related acridone derivatives with different substituents. google.com These compounds would then be tested to identify the optimal combination of features that result in a potent and selective IMPDH inhibitor with drug-like properties.

Design of Novel Therapeutic Agents based on Fluorinated Scaffolds

The design of novel therapeutic agents frequently relies on the use of well-characterized chemical scaffolds that can be readily modified to interact with a specific biological target. Fluorinated scaffolds, such as the one provided by this compound, are of particular interest in modern drug design. nih.gov

The unique properties of fluorine allow for the creation of compounds with enhanced pharmacological characteristics. nih.gov The rational design of new drugs can begin with a known fluorinated building block, which is then elaborated into a more complex molecule designed to fit the active site of a target enzyme or receptor. Computational modeling and structure-based drug design are often employed to guide the selection of appropriate modifications.

The development of acridone-based IMPDH inhibitors from this compound is a prime example of this design strategy. google.com By starting with a fluorinated core, researchers can build in the necessary functionality to achieve potent inhibition of the target enzyme, while benefiting from the inherent advantages conferred by the fluorine atom. This approach continues to be a fruitful avenue for the discovery of new and improved medicines for a wide range of diseases.

Catalysis Research Involving Dimethyl 2 Fluoroterephthalate

Dimethyl 2-fluoroterephthalate as a Substrate in Catalytic Transformations

There is no available research data on the use of this compound as a substrate in the catalytic transformations outlined below.

Esterification Reactions under Catalytic Conditions

No studies specifically investigating the catalytic esterification of this compound were found. General principles of esterification are well-established, but specific catalysts, reaction conditions, and yields for this particular fluorinated terephthalate (B1205515) are not documented.

Derivatives as Ligands or Components in Coordination Chemistry and Catalysis

There is no published research on the synthesis of ligands or coordination complexes derived from this compound for applications in catalysis. The potential for this compound to serve as a precursor to ligands in coordination chemistry remains an unexplored area of research.

Investigation of Catalytic Mechanisms and Efficiency in Systems Utilizing or Derived from the Compound

Due to the lack of studies using this compound or its derivatives in catalysis, there are no corresponding investigations into the mechanisms or efficiency of such catalytic systems.

Role in Heterogeneous and Homogeneous Catalysis Systems

No information is available regarding the application of this compound in either heterogeneous or homogeneous catalysis systems.

Future Research Directions and Emerging Paradigms

Development of More Sustainable Synthetic Routes and Processes

The future synthesis of Dimethyl 2-fluoroterephthalate is anticipated to pivot towards greener and more sustainable methodologies, aligning with the core principles of green chemistry. yale.eduvapourtec.compaperpublications.org Current research trends suggest a departure from traditional synthesis pathways, which may involve hazardous reagents or generate significant waste, towards more atom-economical and environmentally benign processes.

Future research will likely focus on two primary areas: the use of renewable feedstocks and the application of advanced catalytic fluorination. Pathways are being explored for producing terephthalic acid precursors from renewable bio-based resources. researchgate.netnih.gov Integrating these bio-derived intermediates with modern, selective fluorination techniques could significantly lower the carbon footprint of this compound production. Catalytic methods, using transition metals or organocatalysts, are emerging as powerful tools for the site-selective incorporation of fluorine into complex molecules, offering milder reaction conditions and higher efficiency compared to classical methods like the Balz–Schiemann reaction. dovepress.commdpi.comscilit.com A sustainable route involving a biochemical amidase process combined with selective direct fluorination has shown promise for related compounds, suggesting a potential avenue for scalable and greener synthesis. rsc.org

Key goals for future synthetic processes include:

Catalytic Efficiency: Employing selective and recyclable catalysts to minimize waste and energy consumption. paperpublications.org

Renewable Feedstocks: Shifting from petrochemical-based starting materials to those derived from biomass. yale.edunih.gov

Safer Reagents: Avoiding the use of highly toxic or hazardous fluorinating agents where possible. dovepress.com

Process Intensification: Utilizing technologies like flow chemistry to improve safety, efficiency, and scalability. vapourtec.com

Design of Advanced Materials with Multifunctional Properties based on this compound

The incorporation of this compound as a monomer in polymer chemistry is a significant area for future exploration. The presence of the fluorine atom is expected to impart a unique combination of properties to polyesters and other polymers, distinguishing them from their non-fluorinated counterparts. nih.gov Fluorinated polymers are known for their high thermal stability, chemical inertness, and unique surface properties. nih.govacs.org